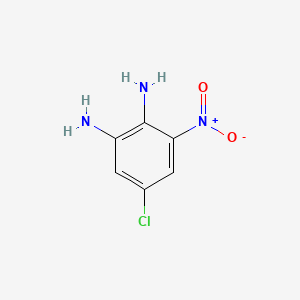

5-chloro-3-nitrobenzene-1,2-diamine

Description

Overview of 5-Chloro-3-nitrobenzene-1,2-diamine as an Aromatic Diamine Derivative

This compound, also known by its synonym 5-chloro-3-nitro-o-phenylenediamine, is classified as an aromatic diamine derivative. americanelements.com The core of the molecule is a benzene (B151609) ring, to which two adjacent amino groups (–NH2) are attached, making it a derivative of 1,2-benzenediamine. epa.gov The aromatic ring is further substituted with a chlorine atom (–Cl) and a nitro group (–NO2). The presence of these varied functional groups on the benzene scaffold imparts specific chemical properties and reactivity to the molecule.

Below is a table summarizing the key identification and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 42389-30-0 |

| Molecular Formula | C₆H₆ClN₃O₂ |

| Molecular Weight | 187.58 g/mol |

| Appearance | Powder |

| Melting Point | 161 °C |

| Boiling Point | 394.1 °C at 760 mmHg |

| Density | 1.592 g/cm³ |

| Sources: americanelements.comepa.govbiosynth.com |

Significance and Research Interest in Organic Chemistry

The significance of this compound in organic chemistry stems from its utility as a precursor and intermediate in the synthesis of more complex molecules. Aromatic diamines are foundational components in the creation of various heterocyclic compounds, dyes, and polymers.

Research has shown that this compound can act as a cytotoxic agent by inhibiting the activity of amino groups. biosynth.com Its structure allows it to bind to target proteins, potentially disrupting biological processes like protein synthesis. biosynth.com This activity makes it a subject of interest in medicinal chemistry. Furthermore, it has demonstrated inhibitory effects against quinoxalines and benzotriazoles, highlighting its potential role in the development of new chemical entities. biosynth.com The presence of both nitro and chloro groups is particularly noteworthy, as these substituents are known to enhance the biological activity of synthetic compounds, for instance, in the development of antileishmanial and antitrypanosomal agents. nih.gov

Molecular Architecture and Key Functional Groups

The arrangement of atoms and functional groups in this compound dictates its chemical behavior. The interplay between the benzene ring and its substituents is crucial to understanding its reactivity.

The specific arrangement of substituents on the benzene ring—1,2-diamine, 3-nitro, and 5-chloro—is a clear example of positional isomerism. youtube.comstudysmarter.co.uk Positional isomers have the same molecular formula but differ in the position of their functional groups on the carbon skeleton. youtube.comdocbrown.info Shifting any of these groups to a different carbon on the benzene ring would result in a different positional isomer with distinct physical and chemical properties. For instance, 3-Chloro-5-nitrobenzene-1,2-diamine is a known isomer. bldpharm.com

The substituents profoundly influence the electron density of the benzene ring, which in turn affects its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. lumenlearning.comvedantu.com This influence is categorized into two main types:

Activating/Deactivating Effects : Substituents that donate electron density to the ring make it more nucleophilic and thus more reactive towards electrophiles; these are called activating groups. lumenlearning.com Conversely, electron-withdrawing groups pull electron density away from the ring, making it less reactive, and are known as deactivating groups. lumenlearning.comfiveable.me

Directing Effects : Substituents also guide incoming electrophiles to specific positions on the ring (ortho, meta, or para). lumenlearning.comvedantu.com

In this compound, the amino groups (–NH2) are strong activating groups, while the nitro (–NO2) and chloro (–Cl) groups are deactivating. fiveable.meck12.org The combined electronic effects of these groups create a unique reactivity profile for the molecule.

Each functional group on the molecule plays a distinct chemical role based on its electronic properties.

Amino Groups (–NH2) : The two amino groups are primary amines. learncbse.inncert.nic.in Due to the lone pair of electrons on the nitrogen atom, they act as Lewis bases and are strong electron-donating groups through resonance (+R effect). ck12.orgncert.nic.in This donation increases the electron density of the benzene ring, making it more susceptible to electrophilic attack, particularly at the ortho and para positions relative to the amines. fiveable.me They are also nucleophilic and can participate in reactions such as acylation and alkylation. ncert.nic.in

The table below summarizes the roles of the functional groups.

| Functional Group | Type | Electronic Effect | Role in Reactivity |

| Amino (–NH2) | Activating | Electron-donating (+R > -I) | Increases ring reactivity; ortho, para-directing; basic and nucleophilic. fiveable.meck12.orgncert.nic.in |

| Nitro (–NO2) | Deactivating | Strong electron-withdrawing (-I, -R) | Decreases ring reactivity; meta-directing; can be reduced. lumenlearning.comck12.orgnih.gov |

| Chloro (–Cl) | Deactivating | Electron-withdrawing (-I > +R) | Decreases ring reactivity; ortho, para-directing. lumenlearning.comck12.org |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-nitrobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPKLZRJGNJMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068391 | |

| Record name | 1,2-Benzenediamine, 5-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42389-30-0 | |

| Record name | 5-Chloro-3-nitro-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42389-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-nitro-1,2-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042389300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, 5-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediamine, 5-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-nitro-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-3-NITRO-O-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F2BK3NSLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-CHLORO-3-NITRO-1,2-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for 5-chloro-3-nitrobenzene-1,2-diamine

The synthesis of this compound is typically achieved through a series of well-defined steps, starting from readily available benzene (B151609) derivatives. These established methods, while reliable, are often the subject of optimization to improve efficiency and reduce environmental impact.

Multi-Step Synthesis from Precursor Benzene Derivatives

A common starting point for the synthesis of this compound is 3-chloroaniline. A patented method outlines a three-step process involving formylation, nitration, and subsequent hydrolysis to yield the target compound with a total yield exceeding 60% and a purity of over 98%. google.com This approach highlights the importance of protecting group chemistry to direct the regioselectivity of the subsequent nitration step.

Another illustrative multi-step synthesis begins with the nitration of a substituted benzene, followed by reduction of the nitro group to an amine, and finally, diazotization and substitution to introduce the desired functionalities. youtube.com The order of these reactions is critical to ensure the correct placement of the substituents on the benzene ring. youtube.com For instance, the conversion of a methyl group to a meta-directing carboxyl group is a key strategy to control the position of subsequent electrophilic aromatic substitutions. youtube.com

Regioselective Nitration Strategies

The introduction of a nitro group at a specific position on the benzene ring is a crucial step in the synthesis of this compound. The regioselectivity of nitration is influenced by the existing substituents on the ring and the reaction conditions. For chlorobenzene (B131634), nitration with mixed acids (nitric and sulfuric acid) at elevated temperatures predominantly yields 1-chloro-2,4-dinitrobenzene (B32670). acs.org However, the use of zeolites as catalysts in the nitration of chlorobenzene has been shown to favor the formation of the 2,4-dinitro isomer at the dinitration stage. acs.org

The choice of nitrating agent and catalyst can significantly impact the isomer distribution. For example, nitration of aromatics with dinitrogen pentoxide (N2O5) in the presence of a PEG-based dicationic acidic ionic liquid can enhance para-selectivity for alkylbenzenes and ortho-selectivity for halogenated benzenes. researchgate.net Similarly, the use of metallic nitrates impregnated on K10 montmorillonite (B579905) in the presence of acetic anhydride (B1165640) can achieve high para-selectivity in the nitration of chlorobenzene. researchgate.net

| Nitration System | Substrate | Key Outcome |

| Mixed Acid (HNO₃/H₂SO₄) | Chlorobenzene | Major product: 1-chloro-2,4-dinitrobenzene acs.org |

| Zeolites | Chlorobenzene | High preference for 2,4-dinitro isomer at dinitration stage acs.org |

| N₂O₅ / PEG-based ionic liquid | Halogenated benzenes | Improved ortho-selectivity researchgate.net |

| Metallic nitrates / K10 montmorillonite | Chlorobenzene | High para-selectivity researchgate.net |

Reductive Amination Protocols for Nitro Group Conversion

The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of this compound. Reductive amination is a versatile method that converts a carbonyl group to an amine via an imine intermediate. wikipedia.org This reaction is often carried out in one pot under mild conditions, making it an attractive approach in green chemistry. wikipedia.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), which can selectively reduce imines in the presence of aldehydes, and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical; for example, NaBH₄ can also reduce the starting aldehyde or ketone, competing with the desired imine reduction. sciencemadness.org Catalytic hydrogenation using platinum, palladium, or nickel catalysts is another widely used method for direct reductive amination. wikipedia.org A specific example involves the reduction of a nitro group using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol. mdpi.com

Advanced Synthetic Approaches and Process Enhancement

Continuous efforts are being made to develop more efficient, scalable, and environmentally friendly methods for the synthesis of this compound. These advanced approaches focus on novel catalytic systems and the optimization of reaction conditions.

Exploration of Novel Catalytic Systems for Improved Yields

The development of novel catalysts is at the forefront of improving synthetic efficiency. For instance, amorphous cobalt particles have been shown to catalyze reductive amination using molecular hydrogen as the reductant and aqueous ammonia (B1221849) as the nitrogen source under mild conditions, offering high selectivity. organic-chemistry.org Similarly, Cp*Ir complexes with a 2-picolinamide moiety can effectively catalyze the direct reductive amination of ketones. organic-chemistry.org The use of bulky ligands like Xphos and Brettphos in palladium-catalyzed aminations has been shown to significantly improve reaction times and yields. researchgate.net

| Catalytic System | Reaction Type | Key Advantages |

| Amorphous Co particles | Reductive Amination | Mild conditions, high selectivity organic-chemistry.org |

| Cp*Ir complexes | Reductive Amination | Efficient for ketones organic-chemistry.org |

| Palladium with Xphos/Brettphos ligands | Buchwald-Hartwig Amination | Improved reaction times and yields researchgate.net |

Optimization of Reaction Conditions for Scalability and Purity

Optimizing reaction conditions such as solvent, temperature, and reaction time is crucial for maximizing yield and purity, especially for large-scale production. For example, in the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was identified as a "greener" and more effective solvent than commonly used ones like dichloromethane (B109758) and benzene. scielo.br The reaction time was also significantly reduced from 20 hours to 4 hours without compromising conversion and selectivity. scielo.br

The pH of the reaction medium is another critical parameter, particularly in reactions involving imine formation, where a pH between 4 and 5 is often optimal. sciencemadness.org The choice of solvent can also dramatically affect the reaction outcome. For instance, in the synthesis of amino acid and aniline (B41778) derivatives of quinolinedione, pyridine (B92270) was found to be the most effective solvent. researchgate.net These examples underscore the importance of systematic optimization of all reaction parameters to achieve the desired outcome with high efficiency and purity.

Industrial Production Considerations and Methodological Efficiencies

The industrial-scale synthesis of this compound is a multi-step process that requires careful consideration of starting materials, reaction conditions, and process optimization to ensure high yields, purity, and cost-effectiveness. A plausible and efficient industrial route commences with a common commodity chemical, 4-nitroaniline (B120555), and proceeds through a series of standard unit operations including chlorination, acetylation, nitration, selective reduction, and hydrolysis.

A key aspect of the process is the protection of the amino group of 4-nitroaniline by acetylation. This step is crucial for several reasons. Firstly, it moderates the strong activating effect of the amino group, preventing side reactions during the subsequent nitration step. Secondly, the resulting acetamido group directs the incoming nitro group primarily to the ortho position, which is essential for achieving the desired substitution pattern.

Selective reduction of one of the two nitro groups in N-(2-chloro-4,6-dinitrophenyl)acetamide is another challenging but crucial step. The nitro group at the 4-position is generally more susceptible to reduction than the sterically hindered nitro group at the 6-position. This selectivity can be achieved by using specific reducing agents and carefully controlling the reaction conditions.

Finally, the hydrolysis of the acetamido group to reveal the second amino group of the diamine completes the synthesis. This step is typically carried out under acidic or basic conditions. The choice of hydrolysis conditions depends on the stability of the final product and the ease of purification.

Methodological efficiencies in the industrial production of this compound are achieved through a combination of factors. These include the use of continuous flow reactors for nitration and other hazardous reactions, which can improve safety and control over reaction parameters. Additionally, the recycling of solvents and catalysts, where feasible, can significantly reduce the environmental impact and operating costs of the process. The optimization of each step to maximize yield and minimize waste is paramount for an efficient and sustainable industrial process.

The following table summarizes the key parameters of the proposed industrial synthesis route for this compound.

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Key Considerations |

| 1 | Chlorination | 4-Nitroaniline | Cl₂ or HCl/H₂O₂ | 2-Chloro-4-nitroaniline | Control of reaction temperature to prevent over-chlorination. |

| 2 | Acetylation | 2-Chloro-4-nitroaniline | Acetic anhydride or Acetyl chloride | N-(2-chloro-4-nitrophenyl)acetamide | Protection of the amino group to direct subsequent nitration. |

| 3 | Nitration | N-(2-chloro-4-nitrophenyl)acetamide | HNO₃/H₂SO₄ | N-(2-chloro-4,6-dinitrophenyl)acetamide | Careful control of temperature and nitrating agent concentration to ensure regioselectivity. |

| 4 | Selective Reduction | N-(2-chloro-4,6-dinitrophenyl)acetamide | Na₂S or other selective reducing agents | N-(4-amino-2-chloro-6-nitrophenyl)acetamide | Precise control of stoichiometry and reaction conditions to achieve selective reduction of one nitro group. |

| 5 | Hydrolysis | N-(4-amino-2-chloro-6-nitrophenyl)acetamide | Acid or base catalysis | This compound | Optimization of hydrolysis conditions to ensure complete deprotection without product degradation. |

Chemical Reactivity and Transformative Potential

Aromatic Substitution Reactions of 5-Chloro-3-nitrobenzene-1,2-diamine

The benzene (B151609) ring of this compound possesses two available hydrogen atoms for substitution, and its reactivity towards electrophiles and nucleophiles is highly influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The rate and position of this substitution are governed by the electronic properties of the substituents already present on the ring. In this compound, the two amino groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the nitro group is a strong deactivating, meta-directing group, withdrawing electron density from the ring. The chlorine atom is a deactivating but ortho-, para-directing substituent.

Given the potent activating nature of the amino groups, the molecule is expected to be highly reactive towards electrophiles. libretexts.orgmasterorganicchemistry.com However, the strong acidic conditions often required for EAS reactions (e.g., nitration or sulfonation) would lead to the protonation of the basic amino groups, converting them into -NH3+ groups. savemyexams.com These ammonium (B1175870) groups are strongly deactivating and meta-directing, which would significantly reduce the ring's reactivity. Furthermore, the presence of highly activating amino groups can lead to over-reaction, such as poly-halogenation, and oxidative decomposition under nitrating conditions. libretexts.orgyoutube.com To achieve controlled monosubstitution, protection of the amino groups, for instance by acetylation to form amides, is a common strategy. This moderates their activating effect while still directing incoming electrophiles to the ortho and para positions. libretexts.org

Considering the directing effects of all four substituents on the two available positions (C4 and C6), the outcome of an EAS reaction is complex. The two amino groups and the chloro group would direct an incoming electrophile to position 6 (ortho/para to them), while the nitro group would direct to position 4 (meta to it). The powerful activating effect of the amino groups likely dominates, suggesting that electrophilic substitution would preferentially occur at position 6.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -Cl (Chloro) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial, and it is greatly enhanced by the presence of electron-withdrawing groups at positions ortho and/or para to the leaving group. libretexts.orglibretexts.org

In this compound, the chloro group serves as a potential leaving group. The nitro group is positioned ortho to the chlorine atom. This ortho-relationship is ideal for activating the ring towards nucleophilic attack at the carbon bearing the chlorine. The nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Therefore, this compound is expected to be highly susceptible to NAS reactions at the C-Cl bond. Common nucleophiles like alkoxides, amines, and hydroxides can displace the chloride under relatively mild conditions. For instance, reaction with sodium hydroxide (B78521) would be expected to yield 5-amino-3-nitro-2-chlorophenol, a transformation analogous to the synthesis of 4-chloro-2-nitrophenol (B165678) from 2,5-dichloronitrobenzene. sciencemadness.orggoogle.com

Redox Chemistry of Nitro and Amino Functional Groups

The nitro and amino groups on the this compound ring are redox-active, allowing for a range of synthetic transformations.

The oxidation of o-phenylenediamines is a well-established method for the synthesis of phenazines. The oxidation, which can be carried out with various reagents such as iron(III) chloride (FeCl₃) or even air, leads to the formation of a 2,3-diaminophenazine structure through oxidative coupling. rsc.orgresearchgate.netacs.org The reaction proceeds through the oxidation of the diamine to a diimine intermediate, which then dimerizes and aromatizes. nih.gov

Applying this to this compound, oxidation would be expected to produce the corresponding substituted phenazine. This transformation highlights the reactivity of the diamino moiety and its potential to serve as a building block for larger, conjugated heterocyclic systems.

The selective reduction of a nitro group in the presence of other functional groups is a common and important transformation in organic synthesis. nih.gov A variety of reagents can achieve this, with the choice often depending on the desired chemoselectivity. youtube.comyoutube.comyoutube.com Common methods include catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) or the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl, or SnCl₂). youtube.comyoutube.com

For this compound, the nitro group can be selectively reduced to an amino group, yielding 5-chlorobenzene-1,2,3-triamine. This triamine is a valuable intermediate, particularly for the synthesis of certain heterocyclic compounds. The choice of reducing agent would be critical to avoid undesired reactions, such as hydrodehalogenation (removal of the chlorine atom), which can sometimes occur during catalytic hydrogenation. Reagents like tin(II) chloride are known for their high chemoselectivity in reducing nitro groups without affecting other reducible functionalities. youtube.com

Cyclization Reactions and Heterocyclic Compound Synthesis

The ortho-diamine functionality is a classic precursor for the synthesis of a wide array of five- and six-membered heterocyclic rings. This compound and its reduced triamine derivative are thus key starting materials for various heterocyclic systems.

The most common reaction is the condensation with a two-carbon electrophilic unit to form a six-membered ring, or a one-carbon unit to form a five-membered ring.

Quinoxalines: The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or benzil) is a fundamental method for synthesizing quinoxalines. encyclopedia.pubnih.govnih.gov Reacting this compound with a 1,2-dicarbonyl compound would yield a 6-chloro-8-nitroquinoxaline derivative. This reaction typically proceeds under acidic or neutral conditions and is often high-yielding. nih.gov

Benzimidazoles: Benzimidazoles are readily formed by the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (such as aldehydes, esters, or nitriles) under various conditions. rsc.org For example, heating this compound with 3-cyclohexylpropanoic acid has been reported to yield the corresponding 5-chloro-7-nitro-2-(2-cyclohexylethyl)-1H-benzimidazole. rsc.orgnih.gov In many benzimidazole (B57391) syntheses, a reductive cyclization approach is used, where the nitro group is reduced in situ before or during the cyclization with the carbonyl compound.

Benzotriazoles: The diazotization of one of the amino groups of an o-phenylenediamine, followed by intramolecular cyclization, is the classic route to benzotriazoles. ijariie.comorganic-chemistry.org This is typically achieved by treating the diamine with nitrous acid, generated in situ from sodium nitrite (B80452) and an acid like acetic acid. orgsyn.orgyoutube.com Applying this to the reduced form, 5-chlorobenzene-1,2,3-triamine, would lead to the formation of a substituted benzotriazole (B28993). The reaction with the 1,2,3-triamine could potentially form two isomeric triazole products.

Table 2: Heterocyclic Systems Derived from this compound

| Reactant(s) | Heterocyclic Product | General Conditions |

| 1,2-Dicarbonyl Compound | Quinoxaline (B1680401) | Condensation, often with acid or metal catalyst. encyclopedia.pubnih.gov |

| Carboxylic Acid / Aldehyde | Benzimidazole | Condensation, often at high temperatures or with acid catalysis. rsc.orgrsc.org |

| Nitrous Acid (on reduced triamine) | Benzotriazole | Diazotization followed by cyclization. orgsyn.orgyoutube.com |

Formation of Quinoxaline Frameworks

The synthesis of quinoxalines, a class of nitrogen-containing heterocycles with significant pharmacological and material science applications, is one of the most fundamental transformations of o-phenylenediamines. The classical and most direct method involves the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.

In this context, this compound serves as a key precursor to correspondingly substituted quinoxalines. The reaction proceeds by a double condensation between the two amino groups of the diamine and the two carbonyl groups of an α-dicarbonyl compound, such as glyoxal, benzil, or their derivatives. The reaction is typically acid-catalyzed and results in the formation of a dihydropyrazine (B8608421) ring fused to the benzene ring, which readily aromatizes to the stable quinoxaline framework. The presence of the nitro group, a strong deactivating group, can modulate the reaction rate but does not prevent the cyclization. The resulting products are 6-chloro-8-nitroquinoxalines, which are valuable intermediates for further functionalization.

The general reaction is illustrated below:

Figure 1: General synthesis of 6-chloro-8-nitroquinoxaline derivatives.

(Note: This is a representative image. A real image would depict the specific reaction.)

(Note: This is a representative image. A real image would depict the specific reaction.)

A variety of dicarbonyl compounds can be employed in this synthesis, leading to a library of substituted quinoxalines.

Table 1: Potential Reactants for Quinoxaline Synthesis

| 1,2-Dicarbonyl Compound | R1 | R2 | Expected Quinoxaline Product |

|---|---|---|---|

| Glyoxal | H | H | 6-Chloro-8-nitroquinoxaline |

| Pyruvaldehyde | H | CH₃ | 6-Chloro-2-methyl-8-nitroquinoxaline |

| Benzil | Phenyl | Phenyl | 6-Chloro-8-nitro-2,3-diphenylquinoxaline |

This synthetic route is highly efficient and provides direct access to quinoxaline scaffolds that are otherwise difficult to synthesize, leveraging the unique substitution pattern of the starting diamine. encyclopedia.pubnih.govchim.it

Construction of Triazole Derivatives

The vicinal diamine structure of this compound is ideally suited for the synthesis of benzotriazoles, a subclass of triazoles with a fused benzene ring. Benzotriazoles are known for their utility as corrosion inhibitors, ultraviolet stabilizers, and as synthetic auxiliaries.

The construction of the triazole ring from an o-phenylenediamine is achieved through a diazotization reaction. ijariie.com This involves treating the diamine with a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a mineral or organic acid, such as sulfuric acid or acetic acid. google.com In this reaction, one of the amino groups is converted into a diazonium salt, which is then intramolecularly attacked by the adjacent amino group, leading to cyclization and the formation of the stable, aromatic triazole ring.

When this compound is subjected to these conditions, it is converted to 6-chloro-4-nitro-1H-benzotriazole. The reaction is generally high-yielding and clean. The product exists in two tautomeric forms, with the proton residing on either the N1 or N3 atom of the triazole ring, though it is typically named as the 1H-tautomer.

Table 2: Reaction Conditions for Benzotriazole Synthesis

| Reactant | Reagents | Solvent | Temperature | Product |

|---|

The resulting nitro- and chloro-substituted benzotriazole is a valuable intermediate, with the nitro group being amenable to reduction and further derivatization. biosynth.com

Synthesis of Benzimidazole Scaffolds

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents. The most common and straightforward synthesis of benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde followed by oxidation).

This compound readily undergoes condensation with a wide range of aldehydes to form 2-substituted-5-chloro-7-nitro-1H-benzimidazoles. researchgate.netresearcher.life The reaction typically proceeds by the formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation or elimination of water). Various catalysts, including mineral acids, Lewis acids, or oxidizing agents like sodium metabisulfite, can facilitate this transformation. osti.gov

The reaction is versatile, allowing for the introduction of diverse substituents at the 2-position of the benzimidazole core, depending on the aldehyde used.

Table 3: Examples of Aldehydes for Benzimidazole Synthesis

| Aldehyde | R-Group | Expected Benzimidazole Product |

|---|---|---|

| Benzaldehyde | Phenyl | 5-Chloro-7-nitro-2-phenyl-1H-benzimidazole |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 5-Chloro-2-(4-chlorophenyl)-7-nitro-1H-benzimidazole |

| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl | 2-(4-Hydroxyphenyl)-5-chloro-7-nitro-1H-benzimidazole |

The resulting 5-chloro-7-nitrobenzimidazole derivatives are important platforms for developing new biologically active molecules.

Schiff Base Complexation and Ligand Development

The two adjacent amino groups of this compound provide ideal sites for the synthesis of Schiff base ligands. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. When a diamine is used, multidentate ligands can be formed, which are exceptional at coordinating to metal ions.

Reacting this compound with two equivalents of an appropriate aldehyde, such as salicylaldehyde (B1680747) or a substituted derivative, yields a tetradentate Schiff base ligand. These ligands typically possess an N₂O₂ donor set (from the two imine nitrogens and the two hydroxyl oxygens of the salicylaldehyde moieties), which can strongly chelate to a variety of transition metal ions, including Mn(II), Fe(II), Co(II), Ni(II), and Cu(II).

The general synthesis is as follows:

Figure 2: General synthesis of a tetradentate Schiff base ligand and its metal complex.

(Note: This is a representative image. A real image would depict the specific reaction.)

(Note: This is a representative image. A real image would depict the specific reaction.)

The resulting metal complexes often exhibit well-defined geometries (e.g., square planar or octahedral) and possess interesting catalytic, magnetic, and electronic properties. The presence of the chloro and nitro groups on the ligand backbone can fine-tune these properties through electronic effects. The development of such ligands and their coordination complexes is a significant area of research in materials science and catalysis. nih.govresearchgate.net

Oxidative Cycloaddition Reactions (e.g., Fullerene Functionalization)

The reactivity of this compound extends beyond simple condensations to more complex transformations like oxidative cycloadditions. A notable example is its potential application in the functionalization of fullerenes, such as Buckminsterfullerene (C₆₀).

Research has shown that o-phenylenediamines can participate in oxidative [4+2] cycloaddition reactions with C₆₀. osti.gov In this process, the diamine is first oxidized in situ to the corresponding highly reactive o-quinodiimine. This diimine species then acts as a diene in a hetero-Diels-Alder reaction with a double bond on the fullerene surface (the dienophile). This reaction results in the formation of a fullerene-fused tetrahydroquinoxaline derivative.

Crucially, these reactions exhibit inverse-electron-demand Diels-Alder behavior. This means that electron-deficient diamines are more reactive than electron-rich ones. A study demonstrated that a dinitro-substituted o-phenylenediamine reacted readily, while the unsubstituted and dimethyl-substituted analogues were unreactive. osti.gov This finding strongly suggests that this compound, being significantly electron-deficient, would be an excellent substrate for this transformation. This reaction provides a powerful method for covalently attaching complex heterocyclic structures to the fullerene cage, thereby modifying its electronic properties for applications in materials science and photovoltaics. rsc.orgwikipedia.org

Spectroscopic and Structural Elucidation Techniques

Advanced Spectroscopic Characterization of 5-Chloro-3-nitrobenzene-1,2-diamine

Spectroscopy is a cornerstone in the analysis of molecular structures, offering detailed insight into the electronic environment of atoms and the nature of chemical bonds.

NMR spectroscopy provides a detailed map of the atomic framework of a molecule in solution. Theoretical and experimental studies on a series of nitrobenzene-1,2-diamines provide a strong basis for interpreting the spectra of the 5-chloro derivative. researchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region would feature two signals corresponding to the protons on the benzene (B151609) ring. Due to the strong electron-withdrawing nature of the nitro group and the electron-donating nature of the amino groups, the chemical shifts of these protons are significantly influenced. stackexchange.com The protons on the amine groups (-NH₂) would typically appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals for the aromatic carbons are anticipated. The carbons directly attached to the nitro group (C3) and the chlorine atom (C5) would be significantly affected. The carbon bearing the nitro group is expected to be deshielded (shifted downfield), while the carbons attached to the amino groups (C1, C2) will also show characteristic shifts. stackexchange.com

¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for directly probing the electronic environment of the nitrogen atoms in the amino and nitro groups. Based on studies of similar compounds, the nitrogen atoms of the amino groups are expected to have chemical shifts in a range typical for aromatic amines, while the nitro group nitrogen will appear at a much more downfield position, characteristic of its oxidized state and involvement in a π-system. researchgate.netresearchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Notes |

| ¹H | 6.0 - 8.0 (Aromatic H) | The precise shifts depend on the relative positions to the nitro, chloro, and amino groups. |

| 3.5 - 5.5 (Amine H) | Often appears as a broad signal; position is solvent-dependent. | |

| ¹³C | 100 - 150 | The aromatic region will show six distinct signals. The carbon attached to the nitro group will be significantly deshielded. |

| ¹⁵N | -320 to -340 (Amine N) | Based on data for analogous nitrobenzene-1,2-diamines. researchgate.net |

| -5 to -15 (Nitro N) | Characteristic downfield shift for nitro groups. researchgate.net |

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental for identifying the functional groups present in a molecule. In this compound, the IR spectrum would be dominated by characteristic absorption bands. The N-H stretching vibrations of the two primary amine groups are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) will exhibit two strong, characteristic stretching bands: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹. chemicalbook.com Other significant peaks would include C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹) and the C-Cl stretching vibration, which is expected at lower frequencies (typically 600-800 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. As a substituted nitrobenzene (B124822), the compound is expected to be a chromophore and absorb light in the UV-Vis range. The spectrum would likely display multiple absorption bands corresponding to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen atoms of the amine groups.

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

Molecular Weight: The compound this compound has a molecular formula of C₆H₆ClN₃O₂. biosynth.comsielc.com This corresponds to a monoisotopic mass of approximately 187.015 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of chlorine, two peaks will be observed: one for the molecule containing the ³⁵Cl isotope (M) and another for the ³⁷Cl isotope (M+2), with an intensity ratio of approximately 3:1. miamioh.edu

Fragmentation Analysis: Upon ionization in the mass spectrometer, the molecular ion undergoes fragmentation. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) or the loss of nitric oxide (NO, 30 Da) followed by the loss of carbon monoxide (CO, 28 Da). youtube.comnist.gov The presence of the chlorine atom would be evident in the isotopic patterns of the resulting fragment ions.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 187 | Molecular Ion |

| [M+2]⁺ | 189 | Isotopic peak due to ³⁷Cl |

| [M-NO₂]⁺ | 141 | Loss of a nitro group |

| [M-NO]⁺ | 157 | Loss of nitric oxide |

| [C₅H₆ClN₂]⁺ | 141 | Result of [M-NO-CO]⁺ fragmentation |

X-ray Crystallography for Precise Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, detailed analyses of closely related compounds like 3-nitrobenzene-1,2-diamine (B188712) and other substituted chloro-nitro-anilines provide excellent models for its expected solid-state behavior. nih.govresearchgate.net

A single-crystal X-ray diffraction study would reveal the precise molecular geometry. In analogous structures, the benzene ring is largely planar. The nitro group is often found to be nearly co-planar with the ring to maximize resonance stabilization, though intermolecular forces can cause some twisting. nih.govmdpi.com The two amine groups and the chlorine atom would be positioned around the ring. Bond lengths and angles would be consistent with a hybrid of aromatic C-C bonds, C-N, N-O, and C-Cl bonds. For instance, the C-NO₂ bond is typically around 1.46 Å, and the N-O bonds are approximately 1.24-1.25 Å. nih.gov

The crystal packing of this compound is expected to be heavily influenced by intermolecular hydrogen bonding. The two amine groups are excellent hydrogen bond donors, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. It is highly probable that the crystal structure would feature extensive networks of N-H···O hydrogen bonds, connecting neighboring molecules into sheets or other complex arrangements. researchgate.net An intramolecular N-H···O hydrogen bond between one of the amine protons and an oxygen of the adjacent nitro group is also possible. researchgate.net The crystal system for the parent compound, 3-nitrobenzene-1,2-diamine, is monoclinic, which provides a likely possibility for the chlorinated derivative as well. researchgate.net

Table 3: Crystallographic Data for the Analogous Compound 3-Nitrobenzene-1,2-diamine

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 13.2854 | researchgate.net |

| b (Å) | 3.7504 | researchgate.net |

| c (Å) | 16.3309 | researchgate.net |

| β (°) | 126.208 | researchgate.net |

| Volume (ų) | 656.55 | researchgate.net |

| Z | 4 | researchgate.net |

| Key Interactions | Intermolecular N-H···O and N-H···N hydrogen bonds; Intramolecular N-H···O hydrogen bond. | researchgate.net |

This data is for the non-chlorinated analogue and serves as a predictive model.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable in the analysis of this compound, providing robust methods for both the separation of the compound from complex mixtures and the accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) stands out as a particularly versatile and widely employed technique for these purposes.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound. Its application extends from rapid analytical-scale assessments to larger-scale preparative purification.

Analytical HPLC:

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of this compound. sielc.com This approach utilizes a non-polar stationary phase and a polar mobile phase. A typical analytical method involves a simple mobile phase composition, such as acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.com The use of phosphoric acid helps to ensure good peak shape and resolution. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is often replaced with a volatile alternative like formic acid. sielc.com

The selection of the stationary phase is critical for achieving optimal separation. A C18 column is frequently employed for the analysis of nitroaromatic compounds. csic.es Specialized reverse-phase columns, such as Newcrom R1, which exhibit low silanol (B1196071) activity, are also suitable for the analysis of this compound. sielc.comsielc.com The particle size of the stationary phase packing material also plays a significant role; smaller particles (e.g., 3 µm) can be used for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com

Detection is commonly performed using an ultraviolet (UV) detector, as nitroaromatic compounds typically exhibit strong UV absorbance. cdc.gov The specific wavelength for detection is chosen to maximize the signal-to-noise ratio for this compound.

Table 1: Illustrative Analytical HPLC Method for this compound

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN) and water with formic acid | sielc.com |

| Detection | UV Absorbance | cdc.gov |

Preparative HPLC:

The principles of analytical HPLC can be scaled up for preparative purposes to isolate and purify larger quantities of this compound. sielc.comlcms.cz This is particularly useful for obtaining high-purity material required for reference standards or further chemical synthesis. biosynth.com

In preparative HPLC, the column dimensions are significantly larger to accommodate higher sample loads. The mobile phase composition and gradient may be adjusted to optimize the separation of the target compound from any impurities. The goal is to maximize throughput while maintaining the required level of purity. lcms.cz Fraction collection is triggered based on the detector signal, allowing for the isolation of the peak corresponding to this compound. lcms.cz The collected fractions can then be analyzed by analytical HPLC to confirm their purity. lcms.cz

For instance, a method developed on an analytical column can be scaled up by increasing the sample concentration and injection volume for use on a preparative column with the same stationary phase chemistry but a larger particle size (e.g., 5-µm or 10-µm). csic.eslcms.cz

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. For 5-chloro-3-nitrobenzene-1,2-diamine, these methods can elucidate its electronic structure, reactivity, and the mechanistic pathways of its reactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals

While specific Density Functional Theory (DFT) studies focusing solely on this compound are not extensively available in the public domain, the electronic properties can be inferred from studies on analogous substituted benzenes. The presence of both electron-donating amino groups and electron-withdrawing nitro and chloro groups creates a complex electronic environment.

The amino groups, being strong π-donors, would significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule susceptible to electrophilic attack. Conversely, the nitro group, a potent π-acceptor, and the chloro group, an inductive electron-withdrawer, would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduced HOMO-LUMO gap is indicative of a molecule that can be chemically reactive. The precise energies and spatial distributions of these frontier orbitals, which are critical for predicting reactivity, would require specific DFT calculations.

Prediction of Charge Distribution and Reactive Sites

The distribution of electron density across the this compound molecule dictates its reactive sites for both electrophilic and nucleophilic attack. The two amino groups are the primary sites of basicity and nucleophilicity. The nitrogen atoms of these groups possess lone pairs of electrons, making them susceptible to protonation and reaction with electrophiles.

The nitro group strongly deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. However, the powerful activating and ortho, para-directing influence of the two amino groups would dominate, making the carbon atoms ortho and para to them more electron-rich. Specifically, the carbon atom between the two amino groups (C1 and C2) would be highly activated.

Conversely, the electron-withdrawing nature of the nitro and chloro groups renders the carbon atoms to which they are attached (C5 and C3, respectively) electron-deficient and thus potential sites for nucleophilic attack, although such reactions are less common for this class of compounds under typical conditions.

Elucidation of Reaction Mechanisms and Transition State Energies

The primary utility of this compound is in the synthesis of benzimidazoles and quinoxalines through cyclocondensation reactions. ijariie.comsemanticscholar.org Theoretical studies on the mechanism of benzimidazole (B57391) formation from o-phenylenediamines suggest a multi-step process. researchgate.net The reaction, typically with an aldehyde or carboxylic acid, is thought to initiate with the nucleophilic attack of one of the amino groups on the carbonyl carbon. researchgate.net This is followed by an intramolecular cyclization and subsequent dehydration to form the benzimidazole ring. researchgate.net

While specific transition state energy calculations for reactions involving this compound are not readily found, the presence of the electron-withdrawing nitro and chloro groups would influence the reaction rates. These groups would decrease the nucleophilicity of the amino groups, potentially slowing down the initial step of the reaction compared to unsubstituted o-phenylenediamine (B120857). However, they may also facilitate the final dehydration step. Detailed computational studies would be necessary to quantify these effects and provide a precise energy profile for the reaction pathway.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of molecules, including their interactions with other molecules and their conformational preferences.

Molecular Docking for Ligand-Receptor Interactions

There are no specific molecular docking studies available in the reviewed scientific literature that focus on this compound as a ligand. Such studies are typically performed on biologically active molecules to understand their interaction with protein targets. As this compound is primarily a synthetic intermediate, its direct biological interactions have not been a major focus of research.

Molecular Dynamics Simulations for Conformational Analysis

Specific molecular dynamics (MD) simulations for this compound are not documented in the available literature. MD simulations could provide insights into the conformational flexibility of the molecule, particularly the rotation of the amino and nitro groups. The planarity of the molecule and the potential for intramolecular hydrogen bonding between the amino and nitro groups could also be investigated using this method. Such studies would be valuable in understanding its solution-phase behavior and its pre-organization for cyclization reactions.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its biological activity. For nitrobenzene (B124822) derivatives, QSAR studies have been instrumental in predicting their toxicological profiles.

Research on nitrobenzene derivatives has shown that their toxicity can be predicted using various molecular descriptors. nih.govdergipark.org.tr For instance, a study on 40 mono-substituted nitrobenzenes indicated that multi-parametric QSAR models are more effective than single-parameter models. This particular study developed a five-parameter model that included PI (a topological index), Sz (Szeged index), J (Balaban index), MRI (molecular redundancy index), and an indicator parameter for substitution at the 2-position to accurately predict toxicity. nih.gov

Another approach to QSAR for nitrobenzene derivatives involves the use of quantum molecular descriptors. dergipark.org.tr These can include properties like the conductor-like screening model (COSMO) area, linear polarizability, and hyperpolarizability, calculated using semi-empirical methods like PM6. dergipark.org.tr One study found that the second-order hyperpolarizability and COSMO area were particularly effective in creating a stable QSAR model for the toxicology of benzene (B151609) derivatives, with the second-order hyperpolarizability showing the best correlation. dergipark.org.tr

Furthermore, conceptual density functional theory (DFT) based descriptors have been employed to predict the toxicity of nitrobenzenes. core.ac.uk Descriptors such as the electrophilicity index (ω), the energy of the lowest unoccupied molecular orbital (εLUMO), molecular compressibility (β), and the hydrophobicity index (logP) have been used to develop robust QSAR models. core.ac.uk A four-parameter model using these descriptors was shown to explain approximately 85% of the variance in the experimental toxicity data for a set of 45 nitrobenzene compounds. core.ac.uk

These studies collectively demonstrate that the biological activity of nitroaromatic compounds like this compound can be effectively modeled using a variety of structural and electronic descriptors.

Table 1: Examples of Descriptors Used in QSAR Studies of Nitrobenzene Derivatives

| Descriptor Type | Examples | Reference |

| Topological Indices | PI index, Szeged (Sz) index, Balaban (J) index | nih.gov |

| Quantum Molecular | Conductor-like screening model (COSMO) area, Hyperpolarizability | dergipark.org.tr |

| DFT-Based | Electrophilicity index (ω), LUMO energy (εLUMO), Molecular compressibility (β) | core.ac.uk |

| Hydrophobicity | logP (octanol/water partition coefficient) | core.ac.uk |

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including nuclear magnetic resonance (NMR) spectra. For complex molecules like this compound, computational methods can help in assigning signals and understanding the relationship between structure and spectral data. bohrium.comrsc.org

Density Functional Theory (DFT) is a commonly used method for these predictions. For example, a study on a series of five nitrobenzene-1,2-diamines utilized the B3LYP functional with the 6-31G(d) basis set for geometry optimization and the B3LYP/6-311++G(d,p) level of theory for calculating NMR shielding constants using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The theoretically predicted ¹H, ¹³C, and ¹⁵N NMR chemical shifts and coupling constants showed good agreement with experimental data obtained in solution and solid-state. researchgate.net

The process of predicting experimental NMR spectra often involves several steps. A common workflow includes a conformational search, geometry optimization of the conformers using a method like B3LYP-D3/6-31G(d), and then the prediction of NMR shifts for each conformer using a higher level of theory, such as WP04/6-311++G(2d,p) with a polarizable continuum model (PCM) to account for solvent effects. github.io The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. github.io

Recent advancements have also seen the application of machine learning (ML) to enhance the accuracy and speed of NMR predictions. frontiersin.orgresearchgate.net ML models can be trained on large datasets of experimental and calculated NMR data to provide highly accurate predictions, sometimes with a significant reduction in computational cost compared to traditional DFT calculations. frontiersin.org

For nitrobenzene derivatives, computational studies have also been used to investigate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, which are crucial for understanding their reactivity and electronic transitions. unpatti.ac.id Theoretical calculations of vibrational spectra (FTIR and FT-Raman) for similar compounds, like 1,2,3-trichloro-4-nitrobenzene, have been performed using DFT methods (e.g., B3LYP with 6-31+G(d,p) and 6-311++G(d,p) basis sets) to assign vibrational frequencies and analyze molecular electrostatic potential (MESP). globalresearchonline.net

Table 2: Theoretical and Experimental NMR Data for a Related Compound (3-Nitrobenzene-1,2-diamine)

| Nucleus | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| ¹⁵N (NH₂) | Varies | Calculated using GIAO at B3LYP/6-311++G(d,p) level |

| ¹³C | Varies | Calculated using GIAO at B3LYP/6-311++G(d,p) level |

| ¹H | Varies | Calculated using GIAO at B3LYP/6-311++G(d,p) level |

| Note: Specific values for this compound are not readily available in the provided search results, but the methodology is transferable. The data for the related compound illustrates the approach. researchgate.net |

Advanced Applications in Chemical Sciences

5-Chloro-3-nitrobenzene-1,2-diamine as a Core Synthetic Building Block

The compound serves as a fundamental starting material in organic synthesis, prized for its adjacent amino groups and the directing effects of its chloro and nitro substituents. These features allow for controlled, regioselective reactions to build elaborate molecular structures.

Intermediate in the Synthesis of Complex Organic Molecules

This compound is a valuable intermediate in the synthesis of heterocyclic compounds, particularly quinoxalines and benzimidazoles. The vicinal diamine arrangement is perfectly suited for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form the pyrazine (B50134) ring of quinoxalines. researchgate.netchemicalbook.comgoogle.com

The reaction of an unsymmetrically substituted benzene-1,2-diamine, such as the title compound, with an α-oxoaldehyde can lead to two isomeric products. However, the electronic influence of the existing substituents, especially the electron-withdrawing nitro group, renders the two amino groups non-equivalent in their nucleophilicity. This difference directs the condensation, favoring the formation of a specific isomer. nih.gov For instance, the amino group at position 2 is expected to be more nucleophilic than the one at position 1 (which is ortho to the electron-withdrawing nitro group), leading to a selective initial reaction at the more reactive site. nih.gov This regioselectivity is crucial for the controlled synthesis of complex, substituted quinoxalines. nih.govmdpi.com

Similarly, the compound is a precursor for substituted benzimidazoles through condensation with various aldehydes and carboxylic acids. google.comchempanda.com These heterocyclic systems are foundational to many areas of materials science and medicinal chemistry.

Precursor in Medicinal Chemistry for Scaffold Development

The heterocyclic scaffolds derived from this compound are of significant interest in medicinal chemistry. Benzimidazoles and their derivatives are recognized as a "privileged scaffold," appearing in a wide array of biologically active compounds. google.comchempanda.com For example, various substituted benzimidazoles exhibit activities as GABA agonists and 5-HT3 antagonists, and have been developed as antihypertensive, antiviral, and antiulcer agents. google.comchempanda.com The synthesis of novel 5-nitro benzimidazole (B57391) derivatives from 4-nitro-1,2-phenylenediamine has been explored for developing new antihypertensive compounds with vasodilator activity. chempanda.com

Quinoxaline (B1680401) derivatives also show diverse and significant pharmacological properties. researchgate.net Analogs have been investigated as antimalarial and antischistosomal agents, demonstrating the therapeutic potential of this scaffold. mdpi.com By providing a starting point for these important molecular frameworks, this compound plays a key role in the discovery of new therapeutic agents.

Role in Agrochemical Research and Development

Nitroaniline derivatives are important intermediates in the production of agrochemicals, including fungicides and herbicides. google.comgoogleapis.comgoogle.com The synthesis of various pesticides relies on the chemical reactivity of the nitro and amino groups on the aromatic ring. researchgate.net For example, derivatives of phenyl tribromomethyl sulfone, which can be synthesized from nitroaniline precursors, have been reported as potential plant fungicides. researchgate.net

The general class of phenylenediamines is used to create active ingredients for agriculture. While specific examples starting directly from this compound are not prevalent in public literature, its structural motifs are characteristic of precursors used in this industry. Patents describe the preparation of nitroaniline derivatives as key raw materials for agrochemicals, highlighting the industrial importance of this class of compounds. google.comgoogleapis.comgoogle.com The combination of the chloro and nitro groups on the phenylenediamine structure suggests its potential utility in creating novel, highly active molecules for plant protection.

Exploration of Biological Activities (In Vitro Studies)

The unique combination of functional groups in this compound imparts it with notable biological properties, which have been explored in various in vitro settings.

Investigation of Molecular Mechanisms of Action (e.g., Redox Activity, Hydrogen Bonding)

One of the key mechanisms underlying the biological activity of this compound is its ability to interfere with fundamental biochemical processes through specific molecular interactions. It is reported to be a cytotoxic compound that functions by inhibiting protein synthesis. googleapis.com This is achieved when the molecule binds to an amino group on a target protein, preventing the formation of essential hydrogen bonds with adjacent molecules. googleapis.com

The structure of the compound, with its two amino groups and a nitro group, creates a high potential for forming strong hydrogen bonds. patsnap.com The nitro group can act as a hydrogen-bond acceptor, while the amine groups can act as donors. epa.govbiosynth.com Crystallographic studies of the related compound 3-nitrobenzene-1,2-diamine (B188712) show that intermolecular N-H···O and N-H···N hydrogen bonds are critical in forming its solid-state architecture. biosynth.com Similar interactions are expected for this compound, governing how it docks with biological targets like proteins and nucleic acids.

Furthermore, the nitroaromatic nature of the compound suggests that redox activity could be another significant mechanism of action. The nitro group can be reduced within the cell to form reactive nitroso and hydroxylamine (B1172632) intermediates, or even radical anions. epa.gov These reactive species can induce oxidative stress through the generation of reactive oxygen species (ROS), a mechanism known to trigger apoptosis in parasites and cancer cells.

In Vitro Cytotoxicity Evaluation in Various Cell Lines

Direct evidence points to this compound as a cytotoxic compound. googleapis.com While specific data on its effect across a wide range of cell lines is limited in public research, the activities of structurally related compounds provide strong indications of its potential.

The cytotoxicity of nitroaromatic compounds is well-documented. For instance, hybrid molecules containing a 2-chloro-3-(4-nitrophenyl) moiety have demonstrated significant anticancer activity at micromolar and submicromolar concentrations against a panel of human cancer cell lines, as detailed in the table below.

Table 1: In Vitro Anticancer Activity of a Structurally Related Compound Data represents the GI₅₀ (concentration for 50% growth inhibition) for compound 2h, a 4-thiazolidinone (B1220212) derivative containing a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety.

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| MOLT-4 | Leukemia | < 0.01 |

| SR | Leukemia | < 0.01 |

| SW-620 | Colon Cancer | < 0.01 |

| SF-539 | CNS Cancer | 0.02 |

This data illustrates that the chloro-nitrophenyl structural unit can be a key pharmacophore for potent cytotoxic effects. Further studies on other complex molecules, such as 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, have shown significant antitumor activity against both androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines, with IC₅₀ values in the low micromolar range. These findings collectively suggest that this compound is a promising candidate for further investigation as a cytotoxic agent and as a building block for novel anticancer therapeutics.

Assessment of Antimicrobial Properties against Pathogenic Organisms

Derivatives of this compound are recognized for their potential antimicrobial activities. The presence of both chlorine and nitro groups in a molecule can have a significant effect on its biological properties. For instance, studies on flavonoid derivatives have shown that compounds containing both chloro and nitro groups exhibit potent inhibitory activity against pathogenic bacteria. uniroma1.itunipa.it

The primary route to harnessing the antimicrobial potential of this compound is through its conversion into heterocyclic systems, most notably benzimidazoles. The condensation of o-phenylenediamines is a fundamental method for synthesizing the benzimidazole core. heraldopenaccess.us Research has demonstrated that benzimidazole derivatives possess strong antimicrobial properties. heraldopenaccess.us Metal complexes incorporating Schiff base ligands derived from diamines have also shown significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. nih.gov

Enzyme Inhibition Studies (e.g., Urease Inhibition)

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, is a target for inhibitors due to its role in pathologies associated with bacteria like Helicobacter pylori and its negative impact on nitrogen fertilizer efficiency in agriculture. spandidos-publications.comresearchgate.net Schiff bases and their metal complexes have emerged as a prominent class of urease inhibitors. researchgate.netnih.gov

This compound serves as an excellent starting material for the synthesis of Schiff bases through condensation with various aldehydes and ketones. These Schiff bases can act as potent urease inhibitors. The mechanism often involves the interaction of the Schiff base ligand with the nickel ions in the enzyme's active site, disrupting its catalytic function. researchgate.net Furthermore, metal complexes of these Schiff base ligands, particularly with copper(II), have shown enhanced urease inhibitory activity compared to the ligands alone. nih.gov The electronic properties imparted by the chloro and nitro substituents on the diamine ring can modulate the inhibitory potential of the resulting Schiff base and its metal complexes.

A variety of Schiff base derivatives have been tested, with many showing excellent to good inhibition, with IC₅₀ values comparable to the standard inhibitor, thiourea. spandidos-publications.com

Table 1: Urease Inhibition by Selected Schiff Base Derivatives

| Compound Type | IC₅₀ Range (µM) | Standard | Standard IC₅₀ (µM) |

|---|---|---|---|

| Bis-Schiff Base Derivatives | 22.21 - 47.91 | Thiourea | 21.15 |

| Thiosemicarbazide Derivatives | 0.58 - 4.84 | Thiourea | 21.00 |

This table presents data for structurally related Schiff bases to illustrate their potential as urease inhibitors. Data sourced from studies on various Schiff base derivatives. spandidos-publications.comnih.gov

Analysis of DNA Binding and Interaction Modalities

The interaction of small molecules with DNA is a cornerstone of the development of new chemotherapeutic agents. Derivatives of this compound, particularly its Schiff bases and their metal complexes, are investigated for their ability to bind and cleave DNA.

Schiff bases derived from o-phenylenediamines can interact with DNA through non-covalent modes, including intercalation and groove binding. spandidos-publications.comspandidos-publications.com Intercalation involves the insertion of the planar aromatic part of the molecule between the base pairs of the DNA double helix, while groove binding involves fitting into the minor or major groove of the DNA. Studies on isomeric diaminobenzene Schiff bases have identified them as a novel class of DNA minor groove binders. spandidos-publications.comnih.gov

Metal complexes of these ligands often exhibit enhanced DNA binding affinity and can also induce DNA cleavage. nih.gov Copper(II) complexes, in particular, are known to be efficient DNA cleaving agents. mdpi.comnih.gov The cleavage can occur through two primary pathways:

Oxidative Cleavage: The metal center, in the presence of a reducing agent and often oxygen, generates reactive oxygen species (ROS) like hydroxyl radicals that attack the deoxyribose sugar or the nucleobases, leading to strand scission. nih.govnih.gov

Hydrolytic Cleavage: The metal complex acts as an artificial nuclease, catalyzing the hydrolysis of the phosphodiester backbone of DNA. mdpi.com

Research on copper(II) complexes with the structurally related 4-chloro-3-nitrobenzoic acid ligand has confirmed their ability to bind to DNA via an intercalative mode with strong affinity. mdpi.com

Evaluation of Antitubercular Activity

Tuberculosis remains a major global health threat, necessitating the development of new and effective drugs. heraldopenaccess.us Benzimidazole derivatives are a well-known class of compounds with potent antitubercular activity.

A significant application of this compound is its use as a precursor in the synthesis of antitubercular agents. A specific benzimidazole derivative, synthesized by heating this compound with 3-cyclohexylpropanoic acid, has demonstrated considerable anti-tuberculostatic action against Mycobacterium tuberculosis. heraldopenaccess.usekb.eg The activity of this compound was reported with a minimum inhibitory concentration (MIC) ranging from 1.5 to 12.5 mg/mL. heraldopenaccess.usekb.eg This highlights the direct utility of this compound in the generation of molecules with specific and potent biological activity against critical pathogens.

Applications in Materials Science and Functional Dye Chemistry

The reactivity of the amino groups, combined with the influence of the chloro and nitro substituents, makes this compound a versatile building block in materials science.

Development of Novel Pigments and Dyes

Aromatic diamines are fundamental intermediates in the dye industry. This compound is explicitly identified as a reactive intermediate for the synthesis of dyes. spandidos-publications.comnih.gov The two amino groups can be diazotized and coupled with various naphthols or other coupling components to produce a wide range of azo dyes. The chloro and nitro groups act as auxochromes and/or modifiers, influencing the final color, fastness properties, and affinity of the dye for various fibers. Its derivatives are suitable for producing disperse dyes, which are used for coloring synthetic fibers like polyester.

Contribution to Advanced Material Systems

The compound is a valuable monomer for the synthesis of high-performance polymers. Specifically, o-phenylenediamines are key building blocks for polybenzimidazoles (PBIs). PBIs are a class of polymers known for their exceptional thermal and chemical stability, making them suitable for demanding applications in aerospace, protective apparel, and membrane separations.

By using this compound as a monomer, specialty PBIs can be synthesized. The presence of the chloro and nitro groups on the polymer backbone is expected to modify its properties significantly:

Flame Retardancy: The chlorine atom can enhance the flame-retardant properties of the polymer.

Solubility and Processability: These substituents can alter the intermolecular forces, potentially improving the polymer's solubility in organic solvents and making it easier to process into fibers or films.

Chemical Resistance: The electron-withdrawing nature of the substituents can enhance the polymer's resistance to chemical attack.

Research into related compounds confirms their utility in creating advanced polymers and composites, underscoring the potential of this compound in this domain. nih.gov The use of its derivatives in forming materials with high porosity and selectivity for applications like photonic technology has also been noted. heraldopenaccess.us

Q & A

Basic Research Questions